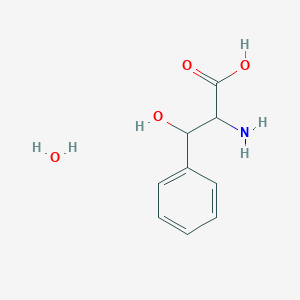

DL-3-Phenylserine hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- PGE2は、分娩誘発、子宮頸管の軟化、出産時の子宮収縮など、さまざまな生理学的プロセスにおいて重要な役割を果たします。 妊娠性絨毛性疾患の管理にも使用されます .

プロスタグランジン E2 (PGE2): は、子宮収縮作用を持つ天然に存在する物質です。1970年に初めて合成され、1977年に米国で医療用として承認されました。

準備方法

- PGE2の合成は、アラキドン酸 (AA) が酵素ホスホリパーゼ A2 によって活性化されることから始まります。

- AAは次に、シクロオキシゲナーゼ (COX) 酵素によって酸素化されてプロスタグランジンエンドペルオキシド を形成します。

- 具体的には、プロスタグランジン G2 (PGG2) はCOXのペルオキシダーゼ部分によって修飾されてプロスタグランジン H2 (PGH2) を生成し、これがさらにPGE2に変換されます .

化学反応の分析

- PGE2は、酸化、還元、置換など、さまざまな反応を起こします。

- これらの反応で使用される一般的な試薬および条件は、変換ごとに異なります。

- これらの反応から生成される主な生成物は、特定の反応経路と出発物質によって異なります。

科学研究への応用

- PGE2は、以下を含むさまざまな生物学的機能を持っています。

- 炎症反応の調節。

- 生殖器系への影響。

- 消化器系、免疫系、循環器系への影響。

- 研究者は、医学、化学、産業におけるその潜在的な治療的用途を探求しています .

科学的研究の応用

- PGE2 has diverse biological functions, including:

- Regulating inflammation responses.

- Influencing the reproductive system.

- Affecting the digestive system, immune system, and cardiovascular system.

- Researchers explore its potential therapeutic applications in medicine, chemistry, and industry .

作用機序

- PGE2は、プロスタグランジン E2受容体 に結合して活性化することにより、その効果を発揮します。

- この活性化により、以下が発生します。

- 子宮頸管の軟化。

- 血管の拡張。

- 分娩時および出産時の子宮収縮。

類似化合物の比較

- PGE2は、その特定の受容体相互作用と生理学的効果により、プロスタグランジンの中でユニークです。

- 類似の化合物には、他のプロスタグランジン(PGE1、PGF2αなど)および関連する脂質メディエーターが含まれます。

類似化合物との比較

- PGE2 is unique among prostaglandins due to its specific receptor interactions and physiological effects.

- Similar compounds include other prostaglandins (such as PGE1, PGF2α) and related lipid mediators.

生物活性

DL-3-Phenylserine hydrate is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is recognized for its role as an ergogenic supplement, influencing anabolic hormone secretion and enhancing mental performance under stress. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is a derivative of serine, characterized by the presence of a phenyl group at the beta position. The synthesis of this compound often involves various chemical processes, including hydrolysis reactions monitored spectrophotometrically to assess the formation of products such as benzaldehyde .

Biological Activity

1. Enzymatic Activity:

Research indicates that this compound acts as a substrate for several enzymes, including serine hydroxymethyltransferase (SHMT). In studies, the hydrolysis of this compound by SHMT has been quantitatively analyzed, revealing its enzymatic conversion to benzaldehyde under specific conditions . The reaction was monitored at 279 nm, providing insights into the kinetic properties of the enzyme-substrate interaction.

2. Ergogenic Effects:

this compound has been studied for its ergogenic properties. It is suggested that amino acid derivatives like this compound can enhance exercise performance by modulating hormone levels and reducing exercise-induced muscle damage . These effects are attributed to improved metabolic pathways that support energy production during physical activity.

3. Neuroprotective Potential:

The neuroprotective effects of this compound have also been explored. Studies suggest that it may play a role in promoting cognitive functions and protecting against neurodegenerative processes due to its influence on neurotransmitter synthesis and metabolism .

Case Studies

Case Study 1: Ergogenic Supplementation

In a controlled trial involving athletes, supplementation with this compound was associated with improved performance metrics during high-intensity exercise sessions. Participants reported reduced fatigue and enhanced recovery times post-exercise, suggesting a beneficial role in athletic training regimens.

Case Study 2: Neuroprotective Effects in Animal Models

A study utilizing animal models demonstrated that this compound administration led to significant improvements in cognitive function tests compared to control groups. The findings indicated potential applications for this compound in preventing cognitive decline associated with aging or neurodegenerative diseases.

Data Tables

特性

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGXBGWTWDCGNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。